
1-Allyl-4-(3-chlorophenyl)-2-methyl-1H-imidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-4-(3-chlorophenyl)-2-methyl-1H-imidazol-5-amine is a synthetic organic compound characterized by its unique imidazole ring structure
Métodos De Preparación
The synthesis of 1-Allyl-4-(3-chlorophenyl)-2-methyl-1H-imidazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the allyl group: The allyl group can be introduced via an alkylation reaction using an allyl halide.
Chlorination: The chlorophenyl group is introduced through a substitution reaction using a chlorinated aromatic compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-Allyl-4-(3-chlorophenyl)-2-methyl-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Allyl-4-(3-chlorophenyl)-2-methyl-1H-imidazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.
Industry: The compound’s derivatives are investigated for their potential use in industrial processes, including catalysis and the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Allyl-4-(3-chlorophenyl)-2-methyl-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of biological pathways. The chlorophenyl group may enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
1-Allyl-4-(3-chlorophenyl)-2-methyl-1H-imidazol-5-amine can be compared with other imidazole derivatives, such as:
1-(3-Chlorophenyl)piperazine: Known for its use in medicinal chemistry as a serotonin receptor agonist.
1-(3-Trifluoromethylphenyl)piperazine: Often used in combination with other compounds for its entactogenic effects.
1-Benzylpiperazine: Initially developed as an antidepressant but later found to have stimulant properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H14ClN3 |
|---|---|
Peso molecular |
247.72 g/mol |
Nombre IUPAC |
5-(3-chlorophenyl)-2-methyl-3-prop-2-enylimidazol-4-amine |
InChI |
InChI=1S/C13H14ClN3/c1-3-7-17-9(2)16-12(13(17)15)10-5-4-6-11(14)8-10/h3-6,8H,1,7,15H2,2H3 |
Clave InChI |
QGTXELCLIDQOQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(N1CC=C)N)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


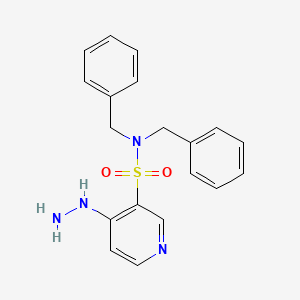



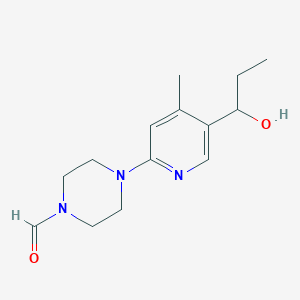
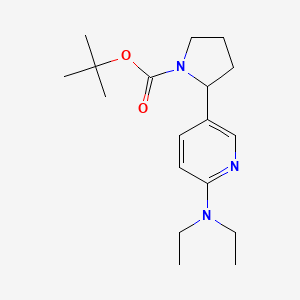

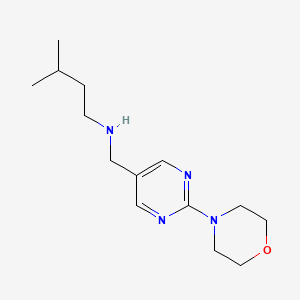
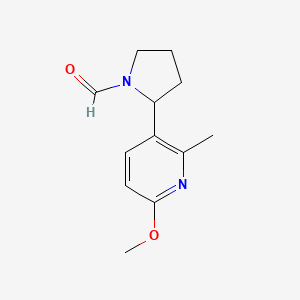

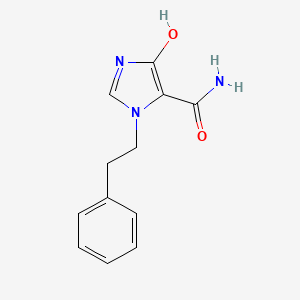
![1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-dimethylmethanamine](/img/structure/B11803547.png)

![2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B11803557.png)
